Atmospheric Reactivity: Hydroxyl Radical Kinetics Distinguish 3-Methyl-3-buten-2-ol from Other C5 Isomers
The atmospheric lifetime of biogenic volatile organic compounds (BVOCs) is critically dependent on their reactivity with hydroxyl (OH) radicals. The rate coefficient for the gas-phase reaction of OH radicals with 3-methyl-3-buten-2-ol was measured as 11.71 ± 1.29 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This value is significantly lower than that of 3-methyl-2-buten-1-ol (prenol) at 14.55 ± 0.93 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and higher than 2-methyl-3-buten-1-ol at 5.31 ± 0.37 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This data is essential for accurate atmospheric modeling.
| Evidence Dimension | OH radical reaction rate coefficient (k, × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 11.71 ± 1.29 |
| Comparator Or Baseline | 3-Methyl-2-buten-1-ol (Prenol): 14.55 ± 0.93; 2-Methyl-3-buten-1-ol: 5.31 ± 0.37 |
| Quantified Difference | k(3M3B2OL) is ~20% lower than prenol, and >2x higher than 2M3B1OL. |
| Conditions | Gas-phase, 298 ± 2 K, 1000 ± 10 mbar total pressure of synthetic air, determined by relative kinetic technique. |
Why This Matters
Accurate kinetic parameters are crucial for environmental fate modeling; using an incorrect isomer's rate constant will yield flawed predictions of atmospheric lifetime and transport.
- [1] Rusu Vasilache, A. M., Roman, C., Bejan, I. G., Arsene, C., & Olariu, R. I. (2024). Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(24), 4838-4849. View Source
